molecular formula C8H13ClO3 B2737449 Chloromethyl cyclohexyl carbonate CAS No. 40510-86-9

Chloromethyl cyclohexyl carbonate

Cat. No.: B2737449
CAS No.: 40510-86-9
M. Wt: 192.64
InChI Key: DKXDLGITOKUSLC-UHFFFAOYSA-N
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Description

Chloromethyl cyclohexyl carbonate is an organic compound with the molecular formula C8H13ClO3. It is a carbonate ester derived from cyclohexanol and chloromethyl chloroformate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl cyclohexyl carbonate can be synthesized through the reaction of cyclohexanol with chloromethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of chloromethyl chloroformate to a solution of cyclohexanol and a base. The reaction mixture is maintained at a controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl cyclohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclohexanol and chloromethyl carbonate.

    Transesterification: It can react with other alcohols to form different carbonate esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, ethers, or thioethers.

    Hydrolysis Products: Cyclohexanol and chloromethyl carbonate.

    Transesterification Products: Various carbonate esters.

Scientific Research Applications

Chloromethyl cyclohexyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.

    Polymer Chemistry: It is used in the production of polycarbonates and other polymeric materials.

    Material Science: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of chloromethyl cyclohexyl carbonate involves its reactivity as a carbonate ester. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    Chloromethyl ethyl carbonate: Similar in structure but with an ethyl group instead of a cyclohexyl group.

    Chloromethyl methyl carbonate: Contains a methyl group instead of a cyclohexyl group.

    Cyclohexyl methyl carbonate: Lacks the chloromethyl group but has a similar carbonate ester structure.

Uniqueness: Chloromethyl cyclohexyl carbonate is unique due to the presence of both a cyclohexyl group and a chloromethyl group, which confer specific reactivity and properties. This combination makes it particularly useful in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

chloromethyl cyclohexyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDLGITOKUSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-86-9
Record name chloromethyl cyclohexyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3.0 g of cyclohexanol and 2.4 ml of pyridine in 30 ml of methylene chloride is cooled to -78° C. and, with stirring, 2.4 ml of chloromethyl chloroformate is added dropwise to the solution. After completion of addition, a cold bath is removed. The mixture is stirred at room temperature for 16 hours, washed with three 30-ml portions of saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent is then distilled off under reduced pressure to give 4.5 g of colorless oil, which is crystallized from ligroine giving the title compound as colorless crystals melting at 36°-37° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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